molecular formula C19H22N6O4 B13405804 Benzoylarginine nitroanilide CAS No. 911-76-2

Benzoylarginine nitroanilide

Cat. No.: B13405804
CAS No.: 911-76-2
M. Wt: 398.4 g/mol
InChI Key: RKDYKIHMFYAPMZ-UHFFFAOYSA-N
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Description

Benzoylarginine nitroanilide is a synthetic compound widely used as a chromogenic substrate in enzymatic assays. It is particularly known for its application in the study of proteolytic enzymes such as trypsin, amidase, and papain. The compound is characterized by its ability to release a chromophore, p-nitroaniline, upon hydrolysis, which can be detected through colorimetric analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoylarginine nitroanilide can be synthesized through a series of chemical reactions involving the coupling of benzoylarginine with p-nitroaniline. The process typically involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of arginine are protected to prevent unwanted reactions.

    Coupling Reaction: The protected arginine is then coupled with benzoyl chloride to form benzoylarginine.

    Deprotection: The protecting groups are removed to yield benzoylarginine.

    Final Coupling: Benzoylarginine is then coupled with p-nitroaniline to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzoylarginine nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis occurs at the bond between the arginine and the p-nitroaniline moieties, releasing p-nitroaniline as a chromophore .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected through colorimetric analysis due to its distinct yellow color .

Mechanism of Action

The mechanism of action of benzoylarginine nitroanilide involves its hydrolysis by proteolytic enzymes. The enzymes cleave the bond between the arginine and p-nitroaniline moieties, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which provides the necessary catalytic environment for the hydrolysis to occur .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoylarginine nitroanilide is unique due to its high specificity for certain proteolytic enzymes and its ability to produce a distinct chromophore upon hydrolysis. This makes it an invaluable tool in enzymatic assays and research applications .

Properties

CAS No.

911-76-2

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)

InChI Key

RKDYKIHMFYAPMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Related CAS

911-77-3 (mono-hydrochloride)

Origin of Product

United States

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